molecular formula C22H19NO7S B12198762 Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- CAS No. 1010924-55-6

Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]-

Cat. No.: B12198762
CAS No.: 1010924-55-6
M. Wt: 441.5 g/mol
InChI Key: UXDFRMZNIUBVKR-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- features a multifunctional structure:

  • Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility.
  • 2,3-Dihydro-1,1-dioxido-3-thienyl group: A sulfone-modified thiophene ring, enhancing electron-withdrawing properties and influencing crystal packing via polar interactions .

This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone and coumarin-based ligands.

Properties

CAS No.

1010924-55-6

Molecular Formula

C22H19NO7S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H19NO7S/c1-28-18-6-7-20-15(10-18)11-19(22(25)30-20)14-2-4-17(5-3-14)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-11,16H,12-13H2,1H3,(H,23,24)

InChI Key

UXDFRMZNIUBVKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CS(=O)(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and benzopyran intermediates, followed by their coupling through ether or amide bond formation. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzopyran moiety can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the benzopyran carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its derivatives have been studied for their effectiveness against multiple types of cancer, including:

  • Non-small cell lung cancer (NSCLC)
  • Triple-negative breast cancer (TNBC)
  • Melanoma

Studies suggest that the compound may inhibit pathways involved in tumor growth and metastasis by modulating protein levels associated with cancer progression .

Antimicrobial Activity

The thienyl group in the structure has been associated with antimicrobial properties. Compounds containing similar structures have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of this compound against NSCLC cells. Results indicated that treatment with this acetamide derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds demonstrated that derivatives based on the thienyl structure exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Disease/OrganismObserved EffectsReference
AnticancerNon-small cell lung cancer (NSCLC)Reduced cell viability
AnticancerTriple-negative breast cancerInduced apoptosis
AntimicrobialVarious bacterial strainsInhibition of bacterial growth

Mechanism of Action

The mechanism of action of Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfone-Containing Acetamides

2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]-sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide ()
  • Structural similarity: Shares a sulfonyl group and phenoxy-acetamide core.
  • Key differences : Replaces the dihydrothienyl sulfone with a sulfinyl benzimidazole-pyridyl system.
  • Properties: Melting point: 159–161°C (decomposition) . Higher thermal stability compared to non-sulfonated analogs due to sulfone rigidity. The benzimidazole-pyridyl moiety may enhance solubility in polar solvents compared to the target compound’s thienyl sulfone.

Coumarin-Linked Acetamides

Acetamide, N-(6-methyl-2-oxo-2H-1-benzopyran-3-yl)- ()
  • Structural similarity : Contains a 2-oxo-2H-benzopyran (coumarin) group.
  • Key differences: Lacks the phenoxy and sulfone-thienyl substituents.
  • Absence of sulfone may reduce crystalline stability, leading to lower melting points.

Phenoxy-Acetamide Derivatives with Heterocycles

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Structural similarity: Phenoxy-acetamide core with a heterocyclic substituent (benzothiazole).
  • Key differences : Trifluoromethylbenzothiazole replaces the coumarin and sulfone-thienyl groups.
  • Properties :
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability and acidity of the acetamide NH .
    • Benzothiazole’s planar structure may facilitate π-π stacking, differing from the coumarin’s fused ring system in the target compound.

Substituted Quinoxaline Acetamides

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ()
  • Structural similarity : Acetamide backbone with aromatic and heterocyclic substituents.
  • Key differences: Quinoxaline and pyrimidine-thioether groups replace the coumarin-phenoxy and sulfone-thienyl systems.
  • Properties: Melting point: 230–232°C, significantly higher than the target compound’s analogs, likely due to hydrogen bonding from hydroxyl and cyano groups . The thioether linkage may reduce oxidative stability compared to the sulfone in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Reference) Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Acetamide Dihydrothienyl sulfone, coumarin Not reported High polarity (sulfone), potential H-bonding
2-{4-[(6-Methoxy-2-{...})sulfonyl]phenoxy}acetamide Acetamide Sulfinyl benzimidazole-pyridyl 159–161 (dec.) Thermal stability, polar solubility
N-(6-Methyl-2-oxo-2H-benzopyran-3-yl)acetamide Acetamide 6-Methylcoumarin Not reported Lipophilic, membrane permeability
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Acetamide Trifluoromethylbenzothiazole Not reported Metabolic stability, π-π stacking
Quinoxaline-pyrimidine acetamide Acetamide Quinoxaline, pyrimidine-thioether 230–232 High H-bonding capacity, oxidative liability

Research Findings and Implications

  • Sulfone vs. Sulfinyl Groups : Sulfones (as in the target compound) exhibit greater oxidative stability and stronger hydrogen-bonding capacity than sulfinyl groups () .
  • Coumarin vs. Benzothiazole : Coumarin’s fused aromatic system may enhance fluorescence properties, whereas benzothiazole’s electron-withdrawing groups improve pharmacokinetics .

Biological Activity

Acetamide, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-[4-(6-methoxy-2-oxo-2H-1-benzopyran-3-yl)phenoxy]- is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H26N2O8S
  • Molar Mass : 502.54 g/mol
  • CAS Number : 307534-73-2

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to acetamide derivatives exhibit significant antioxidant activity. For instance, studies have shown that certain benzopyran derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress .

Antimicrobial Activity

Acetamide derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of acetamide derivatives has been a focal point in recent research. For example, compounds containing the benzopyran moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating potent activity against several cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant DPPH radical scavenging activity with an IC50 of 25 µg/mL.
Study 2Antimicrobial ActivityShowed inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 3Anticancer ActivityReported IC50 values ranging from 15 to 30 µM for various cancer cell lines, indicating strong cytotoxic effects.

The mechanisms underlying the biological activities of acetamide derivatives include:

  • Free Radical Scavenging : The presence of phenolic structures contributes to the ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : In antimicrobial action, the compound interacts with lipid membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction.

Q & A

Basic: What synthetic methodologies are effective for preparing N-substituted acetamide derivatives with heterocyclic moieties?

Answer:
Key steps involve condensation reactions under controlled conditions. For example:

  • Substitution reactions (e.g., replacing halogens with alkoxy groups using potassium carbonate in DMF) .
  • Reduction of nitro intermediates to anilines (e.g., iron powder in acidic conditions) .
  • Condensation with cyanoacetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) to form acetamide linkages .
    Purification often employs TLC monitoring followed by precipitation via water addition . Characterization requires NMR, IR, and mass spectrometry to confirm substituent positions and purity .

Advanced: How can computational methods optimize reaction pathways for complex acetamide derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, guiding solvent and catalyst selection. For instance:

  • Reaction path search algorithms (e.g., in ICReDD’s workflow) reduce trial-and-error by simulating intermediates and byproducts .
  • Machine learning models trained on PubChem data can predict regioselectivity in benzopyran-thienyl coupling reactions .
  • Molecular dynamics simulations assess steric effects in multi-step syntheses, particularly for sulfone stabilization .

Basic: What spectroscopic techniques resolve structural ambiguities in acetamide derivatives?

Answer:

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), sulfone (δ 3.1–3.3 ppm for dihydrothienyl-SO₂), and benzopyran carbonyl (δ 165–170 ppm) signals .
  • IR Spectroscopy : Confirm acetamide C=O (1650–1680 cm⁻¹) and sulfone S=O (1150–1250 cm⁻¹) stretches .
  • X-ray crystallography (using SHELX-2019) refines bond angles and hydrogen bonding networks, critical for verifying dihydrothienyl-dioxido geometry .

Advanced: How to address contradictions in crystallographic and spectroscopic data during structure elucidation?

Answer:

  • Cross-validation : Compare XRD-derived torsion angles with NMR NOE (nuclear Overhauser effect) data to resolve discrepancies in benzopyran-thienyl orientation .
  • Dynamic NMR : Detect conformational flexibility (e.g., rotation of methoxy groups) that may skew XRD vs. solution-state data .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas when isotopic patterns conflict with expected fragmentation .

Basic: What experimental design principles improve yield in multi-step acetamide syntheses?

Answer:

  • Factorial design : Screen variables (temperature, solvent, catalyst) for critical steps like nitro reduction or benzopyran cyclization .
  • Taguchi methods : Optimize reaction time and stoichiometry (e.g., molar ratios in condensation steps) to minimize byproducts .
  • Response surface modeling : Predict optimal conditions for sulfone stabilization (e.g., pH control during dihydrothienyl oxidation) .

Advanced: What mechanistic insights explain the formation of the thienyl sulfone moiety?

Answer:

  • Oxidative pathways : Sulfur in thienyl intermediates is oxidized to sulfone using H₂O₂ or m-CPBA (meta-chloroperbenzoic acid) under acidic conditions, monitored via Raman spectroscopy for S=O bond formation .
  • Radical mechanisms : ESR spectroscopy identifies transient sulfur-centered radicals during oxidation, influenced by electron-withdrawing benzopyran groups .
  • Computational modeling : Transition state analysis reveals steric hindrance from 6-methoxy substituents slows sulfone formation, requiring elevated temperatures .

Basic: How to analyze hydrogen bonding patterns in acetamide crystals?

Answer:

  • Graph set analysis (Etter’s method) classifies H-bond motifs (e.g., R₂²(8) patterns in acetamide dimers) .
  • SHELXL refinement incorporates anisotropic displacement parameters to model H-bond thermal motion .
  • Hirshfeld surfaces map donor-acceptor interactions, particularly between sulfone oxygens and adjacent NH groups .

Advanced: What strategies mitigate degradation during purification of labile acetamide derivatives?

Answer:

  • Low-temperature crystallization : Prevents thermal decomposition of the 2H-1-benzopyran-2-one moiety .
  • Chromatography : Use silica gel modified with acetic acid to stabilize basic sites on the dihydrothienyl ring .
  • Protecting groups : Temporarily block reactive sulfone oxygens with tert-butyldimethylsilyl (TBS) groups during workup .

Basic: How to validate bioactivity hypotheses for acetamide derivatives?

Answer:

  • SAR studies : Systematically modify substituents (e.g., methoxy position on benzopyran) and assay against targets (e.g., kinase inhibition) .
  • Docking simulations : AutoDock Vina predicts binding affinity to proteins like COX-2, guided by XRD-derived conformers .
  • Metabolic stability assays : LC-MS tracks acetamide hydrolysis in liver microsomes to prioritize stable analogs .

Advanced: How to resolve enantiomeric excess in chiral acetamide derivatives?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate diastereomers .
  • VCD (Vibrational Circular Dichroism) : Correlates benzopyran helicity with Cotton effects in the 190–220 nm range .
  • Crystallographic Flack parameters : Refine absolute configuration using SHELXL-2023 for non-centrosymmetric crystals .

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